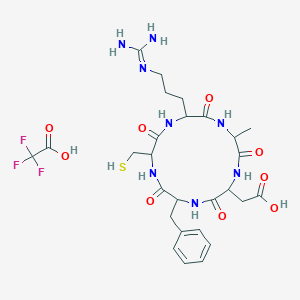

c(RADfC)

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAYSWADEHNZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37F3N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclic RGD Peptides as Integrin Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cyclic RGD peptides, a class of molecules that show significant promise in therapeutic applications, particularly in oncology. Given the query for "c(RADfC)," this guide focuses on cyclic peptides containing the Arginine-Glycine-Aspartate (RGD) motif or its close variants, which are established antagonists of αv integrins. We will use Cilengitide (cyclo(-RGDfV-)) as a primary, well-researched exemplar, and include specific data for related peptides such as cyclo(-RGDfC-).

Core Mechanism of Action: Targeting Integrin-Mediated Cell Signaling

Cyclic RGD peptides function as competitive antagonists of specific integrin receptors, primarily αvβ3 and αvβ5. These integrins are heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions. They play a crucial role in various physiological and pathological processes, including cell adhesion, migration, proliferation, survival, and angiogenesis.

The RGD motif in the peptide mimics the binding site of natural ECM ligands like vitronectin, fibronectin, and tenascin. By binding to the RGD-binding pocket on the integrin, the cyclic peptide blocks the natural ligand-receptor interaction. This inhibition disrupts the downstream signaling cascades that are essential for the survival and proliferation of endothelial cells and certain tumor cells. The ultimate cellular outcomes of this inhibition include the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels), cell migration, and invasion.

Quantitative Data: Binding Affinities of Cyclic RGD Peptides

The efficacy of cyclic RGD peptides is determined by their binding affinity and selectivity for different integrin subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative cyclic RGD peptides. Lower IC50 values indicate higher binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| Cilengitide (cyclo(-RGDfV-)) | αvβ3 | 4.1 | [1] |

| αvβ5 | 70 | [1] | |

| α5β1 | 141 - 236 | ||

| αvβ6 | 49 - 75 | ||

| cyclo(-RGDfC-) | αvβ3 | ~1.5 - 6 | |

| cyclo(-RGDyK-) | αvβ3 | 20 |

Signaling Pathways Modulated by Cyclic RGD Peptides

The inhibition of integrin-ligand binding by cyclic RGD peptides disrupts the activation of several key intracellular signaling pathways. The primary pathway affected is the Focal Adhesion Kinase (FAK)/Src family kinase (Src) signaling cascade.

The Integrin-FAK/Src-PI3K/Akt Survival Pathway

Upon binding of ECM ligands, integrins cluster and recruit FAK to focal adhesions. This leads to autophosphorylation of FAK, creating a docking site for Src. The resulting FAK/Src complex then activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a major signaling cascade that promotes cell survival and inhibits apoptosis. Cyclic RGD peptides, by preventing integrin activation, block this entire pathway, leading to the dephosphorylation of FAK and Akt and ultimately inducing apoptosis.

The Ras/Raf/MEK/ERK Proliferation Pathway

The FAK/Src complex can also activate the Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation. By inhibiting the initial FAK/Src activation, cyclic RGD peptides can also lead to a reduction in cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cyclic RGD peptides.

Integrin Binding Assay (Competitive ELISA)

This assay quantifies the ability of a test compound (e.g., c(RGDfC)) to compete with a known ligand for binding to a purified integrin receptor.

Workflow:

Protocol:

-

Coating: Coat a 96-well microtiter plate with purified integrin receptor (e.g., αvβ3) at a concentration of 1-2 µg/mL in a suitable buffer (e.g., Tris-buffered saline, TBS) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer (TBS with 0.05% Tween-20). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in TBS for 1-2 hours at room temperature.

-

Competition: Add varying concentrations of the cyclic RGD peptide (e.g., from 10⁻¹² to 10⁻⁴ M) to the wells.[2] Immediately add a fixed, subsaturating concentration of a biotinylated ligand (e.g., biotinylated fibronectin or vitronectin) and incubate for 1-2 hours at room temperature.[2]

-

Washing: Wash the plate 3-5 times with wash buffer to remove unbound peptide and ligand.

-

Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate again and add an HRP substrate (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 value using a non-linear regression analysis.

Cell Adhesion Assay

This assay measures the ability of a cyclic RGD peptide to inhibit the adhesion of cells to an ECM-coated surface.

Protocol:

-

Plate Coating: Coat a 96-well plate with an ECM protein (e.g., vitronectin or fibronectin) at 10 µg/mL overnight at 4°C.

-

Cell Preparation: Culture cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) and harvest them. Resuspend the cells in serum-free media.[1]

-

Inhibition: Incubate the cells with various concentrations of the cyclic RGD peptide for 30 minutes at 37°C.

-

Seeding: Seed the cell-peptide suspension onto the ECM-coated plate (e.g., at 1.0 x 10⁵ cells/well) and incubate for 1-2 hours at 37°C to allow for adhesion.[3]

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[3]

-

Quantification: Stain the remaining adherent cells with a suitable dye (e.g., Crystal Violet or Calcein AM).[1] After staining, lyse the cells and measure the absorbance or fluorescence to quantify the number of adherent cells.

-

Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration relative to a control without peptide.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptosis in cells treated with cyclic RGD peptides. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., endothelial cells) in a culture plate and allow them to adhere. Treat the cells with various concentrations of the cyclic RGD peptide for a specified period (e.g., 24-48 hours).[4][5]

-

Cell Collection: Collect both the adherent and floating cells.[4][5] Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6][7]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Excite the FITC at 488 nm and measure the emission at ~530 nm. Excite the PI and measure the emission at ~617 nm.

-

Analysis: Quantify the percentage of cells in each quadrant of the dot plot: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay assesses the anti-angiogenic potential of a compound by measuring the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[8][9]

Protocol:

-

Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. Mix the Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the cyclic RGD peptide at the desired concentration.

-

Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice.[8] The Matrigel will form a solid plug at body temperature.

-

Treatment: Administer the cyclic RGD peptide systemically to the mice according to the desired dosing regimen.

-

Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[8]

-

Conclusion

Cyclic RGD peptides, exemplified by molecules like Cilengitide and cyclo(-RGDfC-), represent a potent class of targeted therapeutics. Their mechanism of action is well-defined, centering on the competitive inhibition of αv integrins, which leads to the disruption of critical cell survival and proliferation signaling pathways. By blocking the FAK/Src/Akt and MAPK/ERK cascades, these peptides effectively induce apoptosis in endothelial and certain tumor cells and inhibit angiogenesis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer agents.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Protocols | USF Health [health.usf.edu]

- 7. scispace.com [scispace.com]

- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

The Biological Nexus of Cyclic RGDfC Peptides: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Integrin-Targeting Mechanism, and Therapeutic Potential of Cyclo(Arg-Gly-Asp-D-Phe-Cys)

This technical guide provides a comprehensive overview of the biological functions of cyclic RGDfC peptides, tailored for researchers, scientists, and professionals in drug development. This document delves into the core mechanisms of action, details experimental methodologies, and presents quantitative data to facilitate a deeper understanding and application of this potent class of molecules.

Core Concepts: The Power of the RGD Motif in a Cyclic Scaffold

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a pivotal recognition motif for a class of cell surface receptors known as integrins.[1] These heterodimeric glycoproteins, composed of α and β subunits, are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing a fundamental role in processes such as cell adhesion, migration, proliferation, and survival.

While linear RGD peptides can bind to integrins, their therapeutic efficacy is often limited by low receptor affinity and rapid degradation in vivo. The cyclization of the RGD sequence, as in cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), confers significant advantages. The constrained cyclic structure enhances binding affinity and selectivity for specific integrin subtypes, particularly αvβ3, and increases metabolic stability.[1][2] The inclusion of a D-amino acid (D-Phe) further contributes to resistance against proteolytic degradation.

The primary biological function of cyclic RGDfC stems from its ability to act as a competitive antagonist for integrin receptors. By mimicking the natural RGD-containing ligands like vitronectin and fibronectin, cyclic RGDfC can block the binding of these ECM proteins to integrins, thereby disrupting downstream signaling pathways. This inhibitory action forms the basis for its investigation in various pathological conditions, most notably in cancer and angiogenesis.

Quantitative Data: Integrin Binding Affinity

The efficacy of cyclic RGD peptides is intrinsically linked to their binding affinity for various integrin subtypes. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to quantify this interaction. The following table summarizes reported IC50 values for cyclic RGD peptides, providing a comparative view of their binding potency. It is important to note that slight variations in experimental conditions can lead to different absolute values.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfV) | αvβ3 | 0.61 | [3] |

| αvβ5 | 8.4 | [3] | |

| α5β1 | 14.9 | [3] | |

| c(RGDfK) | αvβ3 | 7-40 | [4] |

| αvβ5 | 600-4000 | [4] | |

| αIIbβ3 | 700-5000 | [4] |

Note: While specific IC50 values for c(RGDfC) are not always explicitly delineated in comparative tables, its high affinity for αvβ3 is widely acknowledged.[1][2]

Signaling Pathways: The Molecular Cascade Initiated by Cyclic RGDfC

The binding of cyclic RGDfC to integrins, particularly αvβ3, triggers a cascade of intracellular signaling events that can culminate in various cellular responses, including the induction of apoptosis. A key initial event is the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK) and the subsequent recruitment and activation of the proto-oncogene tyrosine-protein kinase Src.

The activated FAK/Src complex then phosphorylates a multitude of downstream targets, initiating several signaling pathways. One of the critical pathways implicated in RGD-mediated effects is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. The activation of this pathway can, depending on the cellular context, lead to either cell survival or apoptosis. In the context of cancer therapy, the sustained activation or dysregulation of this pathway by cyclic RGD peptides is thought to contribute to programmed cell death.

Below is a diagram illustrating the proposed signaling pathway initiated by the binding of cyclic RGDfC to integrin αvβ3, leading to the activation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cyclic RGDfC peptides.

Solid-Phase Synthesis of Cyclic RGDfC

This protocol outlines the manual Fmoc solid-phase peptide synthesis of cyclo(Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Cys(Trt)).

Workflow Diagram:

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Iodine

-

Methanol (MeOH)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Cys(Trt)-OH (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH).

-

-

On-Resin Cyclization (Disulfide Bond Formation):

-

After the final amino acid coupling, deprotect the N-terminal Fmoc group.

-

Wash the resin with DMF and DCM.

-

Treat the resin with a solution of iodine (10 eq) in DMF for 2 hours to facilitate the formation of the intramolecular disulfide bond between the cysteine residues.

-

Wash the resin with DMF and MeOH.

-

-

Cleavage and Global Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/EDT (94:2.5:2.5:1, v/v/v/v) for 3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

-

Cell Adhesion Assay

This protocol describes a method to assess the ability of cyclic RGDfC to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

96-well cell culture plates

-

Vitronectin or Fibronectin

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., U87MG glioblastoma cells)

-

Serum-free cell culture medium

-

Cyclic RGDfC peptide

-

Calcein-AM

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Inhibition: Pre-incubate the cells with varying concentrations of cyclic RGDfC for 30 minutes at 37°C.

-

Seeding: Add 100 µL of the cell suspension to each coated and blocked well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Add Calcein-AM solution to each well and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

The fluorescence intensity is proportional to the number of adherent cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with cyclic RGDfC using flow cytometry.

Materials:

-

Cell line of interest

-

Cyclic RGDfC peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of cyclic RGDfC for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

-

Washing: Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of cyclic RGDfC in a subcutaneous tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cell line (e.g., U87MG)

-

Matrigel (optional)

-

Cyclic RGDfC peptide in a sterile vehicle (e.g., saline)

-

Calipers

-

Anesthesia

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer cyclic RGDfC (at a predetermined dose and schedule, e.g., intraperitoneal or intravenous injection) or the vehicle control.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Conclusion

Cyclic RGDfC peptides represent a powerful tool in biomedical research and drug development. Their high affinity and selectivity for specific integrins, coupled with their enhanced stability, make them valuable probes for studying integrin biology and promising candidates for targeted therapies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers seeking to explore the multifaceted biological functions of this important class of molecules. As our understanding of integrin signaling continues to evolve, the applications of cyclic RGDfC and its derivatives are poised to expand, offering new avenues for therapeutic intervention in a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

c(RADfC) and integrin receptor binding affinity

An In-depth Technical Guide to the Integrin Receptor Binding Affinity of c(RADfC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell adhesion, signaling, and communication with the extracellular matrix (ECM).[1] A significant subset of these integrins recognizes the tripeptide motif Arginine-Glycine-Aspartic acid (RGD), which is present in many ECM proteins like fibronectin, vitronectin, and laminin.[2][3] The discovery of the RGD sequence has been foundational to understanding cell-matrix interactions and has spurred the development of synthetic ligands for therapeutic and research applications.[2]

Cyclic RGD peptides, such as c(RGDfC) (cyclic[Arginine-Glycine-Aspartic acid-D-Phenylalanine-Cysteine]), have been developed to enhance binding affinity and selectivity for specific integrin subtypes, notably αvβ3, compared to their linear counterparts.[2][4] A critical tool for validating the specificity of these interactions is the use of a negative control peptide. In this context, the c(RADfC) peptide, where the crucial Glycine (G) residue is substituted with an Alanine (A), is employed. This single amino acid change is known to dramatically reduce or completely abolish binding to RGD-dependent integrins.[5][6]

This technical guide provides a comprehensive overview of the binding characteristics of c(RADfC) in relation to its active counterpart, c(RGDfC). It details the quantitative differences in binding affinity, outlines the experimental protocols used to measure these interactions, and describes the downstream signaling pathways initiated by potent RGD-integrin engagement.

Data Presentation: Quantitative Binding Affinity

The binding affinity of cyclic peptides to integrin receptors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific binding interaction. The data overwhelmingly demonstrates that peptides containing the RGD sequence exhibit high affinity, while those with the RAD substitution show negligible binding.

While extensive IC50 data for c(RADfC) is not widely published due to its function as a non-binding control, studies consistently report its lack of activity. For example, adhesion studies show that cells will not adhere to surfaces coated with RAD-containing peptides, and competitive assays show that RAD peptides fail to displace the binding of RGD ligands.[5][6] The following table summarizes representative binding affinities for the active c(RGDfC) peptide to illustrate the high-affinity interaction that is lost in c(RADfC).

| Peptide | Integrin Subtype | IC50 (nM) | Assay System | Reference |

| c(RGDfC) | αvβ3 | 1.5 - 6 | Cell-free competitive binding assay | |

| c(RGDfC) | αvβ5 | ~250 - 500 | Cell-free competitive binding assay | |

| c(RGDfC) | α5β1 | ~140 - 240 | Cell-free competitive binding assay | |

| c(RADfK) | αvβ3 | No binding observed | Flow cytometry binding assay on HUVEC cells | [6] |

| RAD-TP508 | αvβ3 | No adhesion observed | Cell adhesion assay | [5] |

Note: Data for c(RADfK) and RAD-TP508 are shown as representative examples of the lack of binding affinity typical for RAD-containing peptides.

Experimental Protocols

Several key methodologies are employed to determine the binding affinity and specificity of ligands like c(RADfC) and c(RGDfC) to integrin receptors.

Solid-Phase Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., c(RADfC)) to compete with a known, labeled ligand for binding to an immobilized integrin receptor.

Methodology:

-

Plate Coating: High-binding 96-well microtiter plates are coated with a purified integrin receptor (e.g., αvβ3) overnight at 4°C.

-

Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., Bovine Serum Albumin, BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition Reaction: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a fluorescently-labeled RGD peptide) is added to the wells along with serial dilutions of the unlabeled competitor peptides (c(RGDfC) and c(RADfC)).

-

Incubation: The plate is incubated for 2-3 hours at room temperature to allow the binding to reach equilibrium.

-

Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound ligands.

-

Detection: A detection reagent is added. For a biotinylated ligand, this would be a streptavidin-enzyme conjugate (like HRP). For a fluorescent ligand, the fluorescence is read directly.

-

Signal Measurement: After a final wash and addition of a substrate (for enzyme conjugates), the signal (absorbance or fluorescence) is measured using a plate reader.

-

Data Analysis: The signal is inversely proportional to the binding affinity of the competitor. The IC50 value is calculated by plotting the signal versus the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve. In this assay, c(RGDfC) would show a dose-dependent inhibition of the signal, whereas c(RADfC) would show no significant inhibition at comparable concentrations.

Cell Adhesion Assay

This assay directly measures the ability of cells to adhere to a surface coated with a specific ligand, providing a functional readout of integrin binding.[5][7]

Methodology:

-

Plate Coating: Wells of a 96-well tissue culture plate are coated with the peptides of interest (e.g., 10 µg/mL of c(RGDfC) or c(RADfC) in PBS) and incubated for 1-2 hours at 37°C.[5] A control well coated with BSA or Poly-L-lysine is also prepared.

-

Blocking: The wells are washed with PBS and blocked with 1% BSA for 1 hour to prevent non-specific cell adhesion.

-

Cell Preparation: Adherent cells known to express the target integrin (e.g., HEK-293 cells overexpressing αvβ3) are harvested and fluorescently labeled with a dye like Calcein-AM.[5] The cells are then resuspended in a serum-free medium.

-

Adhesion: A suspension of the labeled cells is added to each well and incubated for 1-2 hours at 37°C to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS. The washing step is critical and must be performed consistently across all wells.[8]

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is directly proportional to the number of adherent cells. A significantly higher signal is expected in the c(RGDfC)-coated wells compared to the c(RADfC) and BSA-coated wells, demonstrating RGD-specific adhesion.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9][10]

Methodology:

-

Chip Immobilization: A purified integrin receptor is covalently immobilized onto the surface of an SPR sensor chip.

-

System Priming: The SPR instrument's fluidics are primed with a running buffer that is optimized for the interaction (e.g., HBS-P+ with Ca2+ and Mg2+).

-

Analyte Injection: Serial dilutions of the analyte (c(RGDfC) or c(RADfC) peptide) are prepared in the running buffer. Each concentration is injected at a constant flow rate over the sensor chip surface for a defined period (association phase).[11]

-

Dissociation: Following the analyte injection, running buffer is flowed over the chip, and the dissociation of the analyte from the immobilized ligand is monitored (dissociation phase).[11]

-

Regeneration: If necessary, a regeneration solution (e.g., a low pH buffer or a chelating agent like EDTA) is injected to remove all bound analyte from the chip surface, preparing it for the next injection cycle.

-

Data Analysis: The binding is measured in Resonance Units (RU), which change in proportion to the mass bound to the sensor surface. The resulting sensorgrams (RU vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A strong binding response with slow dissociation would be expected for c(RGDfC), while c(RADfC) would produce little to no signal, indicating no significant binding.

Mandatory Visualization

Experimental Workflow: Comparative Cell Adhesion Assay

The following diagram illustrates the workflow for a cell adhesion assay designed to compare the binding activity of c(RGDfC) and c(RADfC).

Integrin-Mediated Signaling Pathway

Binding of RGD ligands to integrins like αvβ3 does not occur in isolation; it initiates a complex intracellular signaling cascade. This "outside-in" signaling regulates critical cellular processes such as proliferation, survival, and migration. The substitution of Glycine with Alanine in c(RADfC) prevents the initiation of this cascade, highlighting the specificity required for signal transduction.

The process begins with ligand-induced integrin clustering, which leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at the cell membrane.[12] FAK activation, through autophosphorylation at Tyrosine 397, creates a binding site for Src.[12] The FAK-Src complex then phosphorylates a host of downstream targets, activating key signaling pathways including the PI3K/Akt and MAPK/ERK cascades, which relay the signal to the nucleus to modulate gene expression.[12][13][14]

References

- 1. Proteomic Analysis of Integrin-Associated Complexes Identifies RCC2 as a Dual Regulator of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS: Ingenta Connect [ingentaconnect.com]

- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and Uptake of RGD-Containing Ligands to Cellular alpha(v)beta(3) Integrins | UBC Chemistry [chem.ubc.ca]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. DSpace [repository.upenn.edu]

The Discovery and Synthesis of c(RADfC) and its Analogs: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the discovery, synthesis, and biological evaluation of cyclic peptides related to the c(RADfC) motif. As specific data for c(RADfC) is not widely available in public literature, this guide will focus on the well-characterized and structurally similar cyclic RGD peptides, particularly those containing a D-amino acid and a cysteine or other residue for cyclization. These peptides are potent and selective antagonists of integrin receptors, playing a crucial role in cell adhesion, signaling, and angiogenesis.

Discovery and Rationale

The discovery of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides as integrin antagonists stems from the identification of the RGD sequence as the key recognition motif within extracellular matrix (ECM) proteins like fibronectin and vitronectin. Integrins, a family of transmembrane receptors, recognize this motif to mediate cell-matrix adhesion. The initial linear RGD peptides, while active, suffered from low affinity and lack of receptor selectivity.

To overcome these limitations, researchers focused on conformational constraint through cyclization. This approach aimed to lock the peptide into a bioactive conformation that mimics its bound state to the integrin receptor, thereby increasing affinity and selectivity. The inclusion of a D-amino acid, such as D-phenylalanine (f), further enhances proteolytic stability and can optimize the peptide's spatial arrangement for receptor binding. The "A" in the user-specified "RADfC" likely represents a substitution of Glycine with Alanine, a common strategy to explore the structure-activity relationship (SAR). The Cysteine ("C") residue is often incorporated to facilitate cyclization through the formation of a disulfide bond or for conjugation purposes.

One of the most extensively studied examples of this class is Cilengitide, a cyclic pentapeptide with the sequence cyclo(RGDfV). While it does not contain cysteine, its discovery and development pathway provide a blueprint for understanding the principles guiding the design of peptides like c(RADfC).

Synthesis of Cyclic RGDf Peptides

The synthesis of cyclic RGDf peptides is typically achieved through solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear peptide is assembled on a solid support (resin) in a stepwise manner. The process involves the sequential addition of amino acids with their N-termini protected by a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group.

Experimental Protocol: Solid-Phase Synthesis of a Linear RGDfK Peptide

This protocol describes the manual synthesis of a linear peptide precursor, H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Alloc)-resin, which can then be cyclized.

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 and then 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Alloc)-OH) by dissolving it in DMF with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH) to assemble the linear peptide.

-

Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

-

Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions.

Experimental Protocol: On-Resin Cyclization

-

Selective Deprotection: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane in DCM.

-

Lactam Bridge Formation:

-

Activate the C-terminal carboxylic acid (still attached to the resin) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA in DMF.

-

Allow the cyclization reaction to proceed for 4-6 hours at room temperature.

-

Monitor the completion of the cyclization by cleaving a small sample of the resin and analyzing it by mass spectrometry.

-

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups (Pbf and OtBu) simultaneously by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Below is a Graphviz diagram illustrating the workflow for the solid-phase synthesis and on-resin cyclization of a cyclic RGDfK peptide.

Biological Activity and Quantitative Data

Cyclic RGDf peptides are potent inhibitors of several integrin subtypes, with a particular preference for αvβ3 and αvβ5. Their biological activity is typically quantified by measuring their ability to inhibit the binding of a natural ligand (like vitronectin or fibronectin) to purified integrin receptors or to integrin-expressing cells. The half-maximal inhibitory concentration (IC50) is a common metric for this.

| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |

| c(RGDfV) | 3.0 | 58.0 | 1000 | >10000 |

| Cilengitide | 0.61 | 8.4 | 14.9 | >10000 |

| c(RGDfK) | 2.3 | 60.0 | 250 | >10000 |

| c(RADfK) | 150 | 2000 | >10000 | >10000 |

Note: IC50 values can vary depending on the specific assay conditions.

Integrin-Mediated Signaling Pathways

Integrin engagement with the ECM initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, migration, and differentiation. Cyclic RGDf peptides, by blocking ligand binding to integrins, inhibit these downstream signaling pathways. A key signaling hub activated by integrins is the Focal Adhesion Kinase (FAK).

Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This creates a binding site for Src family kinases, leading to the formation of a FAK-Src complex. This complex then phosphorylates a number of downstream targets, activating key signaling pathways such as the PI3K/Akt and the Ras/MEK/ERK (MAPK) pathways, which are critical for cell survival and proliferation. Inhibition of integrin binding by cyclic RGDf peptides prevents the initial activation of FAK, thereby blocking these downstream signals.

The following Graphviz diagram illustrates the inhibition of integrin-mediated signaling by a cyclic RGDf peptide.

Key Experimental Protocols

Competitive ELISA for Integrin-Ligand Binding

This assay quantifies the ability of a test compound to inhibit the binding of a biotinylated natural ligand to a purified integrin receptor coated on a microplate.

Experimental Protocol: Competitive ELISA

-

Plate Coating: Coat a 96-well microplate with purified integrin αvβ3 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block non-specific binding sites with 3% BSA in PBST for 2 hours at room temperature.

-

Competition:

-

Prepare serial dilutions of the cyclic peptide inhibitor.

-

Add the inhibitor dilutions to the wells, followed by a constant concentration of biotinylated vitronectin.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate with PBST.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Wash the plate again and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

-

Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a competitive ELISA.

The Role of c(RADfC) in Cell Adhesion and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide c(RADfC), cyclo(Arg-Ala-Asp-D-Phe-Cys), serves a critical role in the study of cell adhesion and signaling, primarily as a negative control for its highly active counterpart, c(RGDfC). The substitution of glycine (G) with alanine (A) in the ubiquitous Arg-Gly-Asp (RGD) integrin-binding motif significantly attenuates its affinity for various integrin subtypes. This guide provides an in-depth analysis of the structural and functional differences between these peptides, their impact on integrin-mediated signaling pathways, and detailed protocols for their application in research.

Introduction: The RGD Motif and Integrin Binding

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The RGD tripeptide sequence is the principal recognition motif for many integrins, and peptides containing this sequence can modulate integrin activity. The cyclic pentapeptide c(RGDfC) is a potent and well-characterized inhibitor of several integrins, notably αvβ3, and is widely used to study the roles of these receptors in various physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis.[1]

The specificity and affinity of RGD peptides for different integrin subtypes are influenced by the conformation of the peptide backbone and the amino acids flanking the RGD motif. The substitution of the flexible glycine residue with the more sterically hindered alanine in c(RADfC) alters the peptide's conformation, thereby reducing its ability to bind effectively to the RGD-binding pocket of integrins. Consequently, c(RADfC) is an ideal negative control in experiments investigating the effects of c(RGDfC), allowing researchers to distinguish between specific integrin-mediated effects and non-specific peptide effects.

Quantitative Analysis of Integrin Binding Affinity

While specific quantitative binding data for c(RADfC) is not extensively published, reflecting its primary use as a control, the binding affinities of c(RGDfC) for various integrins have been well-documented. The following table summarizes the half-maximal inhibitory concentration (IC50) values for c(RGDfC) against several human integrin subtypes. The significantly higher IC50 values expected for c(RADfC) would demonstrate its reduced binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) |

| c(RGDfC) | αvβ3 | 1.5 - 6 |

| c(RGDfC) | αvβ5 | 250 - 503 |

| c(RGDfC) | α5β1 | 141 - 236 |

| c(RGDfC) | αvβ6 | 49 - 75 |

Data compiled from a comprehensive evaluation of RGD-binding ligands.[2]

Integrin-Mediated Signaling Pathways

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events that regulate cell behavior, including survival, proliferation, and migration. Upon ligand binding and integrin clustering, Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tail of the β-integrin subunit and undergoes autophosphorylation. This creates a binding site for Src-family kinases, leading to the full activation of FAK and the subsequent phosphorylation of downstream targets.

Key signaling pathways activated downstream of integrin engagement include:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.

-

The PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.

-

The Rac and Rho GTPase Pathways: These pathways are critical for regulating the actin cytoskeleton, cell motility, and the formation of focal adhesions.

The use of c(RGDfC) as an antagonist will inhibit these signaling cascades, while c(RADfC) is expected to have a negligible effect, thereby confirming that the observed signaling changes are a direct result of integrin blockade.

Experimental Protocols

Cell Adhesion Assay

This protocol details a colorimetric method to quantify cell adhesion to an extracellular matrix (ECM) protein-coated surface and to assess the inhibitory effects of c(RGDfC) and c(RADfC).

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., fibronectin, vitronectin)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell suspension of interest

-

c(RGDfC) and c(RADfC) peptides

-

Crystal Violet solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free media. Pre-incubate the cells with varying concentrations of c(RGDfC) or c(RADfC) for 30 minutes.

-

Adhesion: Seed the cell suspension (e.g., 5 x 10^4 cells/well) into the coated and blocked wells. Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and stain with 0.5% Crystal Violet solution for 10 minutes.

-

Quantification: Wash the wells with water to remove excess stain. Solubilize the stain with an appropriate buffer and measure the absorbance at 570 nm using a plate reader.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of key signaling proteins like FAK and ERK in response to integrin engagement and its inhibition.

Materials:

-

6-well tissue culture plates

-

ECM protein-coated plates

-

Cell suspension

-

c(RGDfC) and c(RADfC) peptides

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells on ECM-coated plates in the presence or absence of c(RGDfC) or c(RADfC) for a specified time (e.g., 15-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

c(RADfC) is an indispensable tool for dissecting the intricacies of integrin-mediated cell adhesion and signaling. Its structural similarity to the potent integrin antagonist c(RGDfC), combined with its significantly reduced binding affinity, makes it the gold standard for a negative control. By comparing the cellular and molecular responses to these two peptides, researchers can confidently attribute their observations to specific integrin-ligand interactions. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for utilizing c(RADfC) and c(RGDfC) to advance our understanding of the multifaceted roles of integrins in health and disease, and to aid in the development of novel therapeutics targeting these critical receptors.

References

Preclinical Profile of c(RADfC) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic peptide c(RADfC) serves as a critical negative control in preclinical studies targeting integrin-mediated processes. This technical guide provides an in-depth overview of the role and application of c(RADfC) in non-clinical research. By substituting the glycine (G) in the well-established integrin-binding RGD motif with alanine (A), the c(RADfC) peptide exhibits significantly reduced affinity for integrin receptors, particularly αvβ3. This property makes it an ideal tool for demonstrating the specificity of RGD-mediated effects in various experimental settings, from in vitro binding assays to in vivo imaging and drug delivery. This document details the preclinical data of c(RADfC), outlines key experimental protocols for its use, and provides visualizations of relevant workflows and pathways.

Core Concept: The Role of c(RADfC) as a Negative Control

The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-characterized motif that mediates the binding of extracellular matrix proteins to integrin receptors. This interaction is pivotal in cellular processes such as adhesion, migration, proliferation, and survival. In cancer research, integrins, especially αvβ3, are often overexpressed on tumor cells and angiogenic blood vessels, making them attractive targets for therapeutic and diagnostic agents.

The c(RADfC) peptide is a derivative of the integrin-targeting peptide c(RGDfC), where the glycine is replaced by alanine. This single amino acid substitution disrupts the canonical RGD binding motif, leading to a dramatic decrease in its affinity for integrin receptors. Consequently, c(RADfC) is widely employed in preclinical research to:

-

Demonstrate Specificity: By comparing the results obtained with an RGD-containing compound to those with the c(RADfC) analogue, researchers can ascertain that the observed effects are indeed mediated by integrin binding and not due to non-specific interactions.

-

Quantify Non-Specific Binding: In binding assays, c(RADfC) helps to determine the level of non-specific binding of a radiolabeled or fluorescently-labeled RGD peptide to cells or tissues.

-

Control for Off-Target Effects: In in vivo studies, c(RADfC)-conjugated agents are used to assess the biodistribution and tumor uptake that is independent of integrin targeting.

Data Presentation: Quantitative Analysis of Integrin Binding

The primary quantitative measure of a peptide's binding affinity to a receptor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand. While specific IC50 values for c(RADfC) are not widely reported in publicly available literature, data for the closely related c(RADfK) peptide consistently demonstrate its low affinity for integrins compared to its RGD counterpart. It is scientifically reasonable to infer a similar low affinity for c(RADfC), as the terminal cysteine is primarily for conjugation and does not significantly influence binding.

| Peptide | Target Integrin | Cell Line | IC50 (nM) | Reference Compound |

| c(RGDfV) | αvβ3 | M21 human melanoma | 1.5 | [125I]c(RGDyV) |

| c(RADfV) | αvβ3 | M21 human melanoma | > 10,000 | [125I]c(RGDyV) |

| c(RGDfK) | αvβ3 | U87MG human glioblastoma | 16 | Not Specified |

| c(RADfK) | αvβ3 | U87MG human glioblastoma | > 1,000 | Not Specified |

Note: The data presented is for illustrative purposes and is compiled from various preclinical studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Peptide Synthesis and Purification

The synthesis of c(RADfC) is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Protocol:

-

Resin Preparation: A Rink Amide resin is commonly used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH) are sequentially coupled to the resin. Each coupling step is mediated by a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

-

Cleavage and Cyclization: Once the linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O). The crude linear peptide is then cyclized in solution, often by forming a disulfide bond between the cysteine residues or through amide bond formation.

-

Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of c(RADfC) for a specific integrin.

Protocol:

-

Cell Culture: Culture cells that overexpress the target integrin (e.g., U87MG or M21 cells for αvβ3) to a suitable confluency.

-

Assay Preparation: Harvest the cells and prepare a cell suspension or membrane homogenate.

-

Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled RGD peptide (e.g., [125I]c(RGDyV)) with varying concentrations of the unlabeled c(RADfC) peptide. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of an unlabeled RGD peptide (non-specific binding).

-

Separation: Separate the bound from the free radioligand by filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the c(RADfC) concentration. The IC50 value is determined by non-linear regression analysis.

In Vivo Biodistribution Study

This study evaluates the distribution of a c(RADfC)-conjugated imaging or therapeutic agent in a living organism.

Protocol:

-

Animal Model: Use tumor-bearing mice (e.g., with subcutaneous U87MG xenografts).

-

Agent Administration: Inject the radiolabeled c(RADfC)-conjugate intravenously into the mice. A parallel group of mice should be injected with the corresponding radiolabeled RGD-conjugate.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of mice.

-

Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, muscle, liver, kidneys, etc.).

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the biodistribution of the c(RADfC)-conjugate with the RGD-conjugate to assess tumor-specific uptake.

Visualizations

Signaling Pathway: Integrin-Mediated Cell Adhesion

The following diagram illustrates the role of RGD peptides in activating downstream signaling pathways upon binding to integrins, an effect that is absent with RAD peptides.

Caption: Integrin signaling cascade initiated by RGD binding.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the key steps in a competitive binding assay to determine the IC50 of c(RADfC).

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Specificity Demonstration

This diagram illustrates the logical framework for using c(RADfC) to demonstrate the specificity of an RGD-targeted agent.

Caption: Logic for demonstrating specificity using c(RADfC).

Conclusion

The c(RADfC) peptide is an indispensable tool in the preclinical development of integrin-targeting agents. Its negligible affinity for integrin receptors, due to the substitution of glycine with alanine in the RGD motif, allows for the rigorous assessment of the specificity of RGD-mediated effects. By incorporating c(RADfC) as a negative control in in vitro and in vivo experiments, researchers can confidently attribute the observed biological activity of their RGD-based compounds to specific integrin binding, thereby strengthening the rationale for further clinical development. This guide provides a foundational understanding and practical protocols for the effective use of c(RADfC) in preclinical research.

The Role of c(RADfC) as a Negative Control in Cancer Therapeutics Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclic peptide c(RADfC) serves as a critical negative control in the preclinical evaluation of integrin-targeting cancer therapeutics, particularly those based on the Arg-Gly-Asp (RGD) motif. While not a therapeutic agent itself, its use is fundamental to validating the on-target effects of its active counterpart, c(RGDfC), and other RGD-mimetic drugs. This guide provides a comprehensive overview of c(RADfC), its mechanism of inaction, and its application in cancer research, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction: The RGD Motif and Integrin Targeting in Oncology

Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in tumor progression, angiogenesis, and metastasis has made them a prime target for anticancer drug development. The RGD tripeptide sequence is a key recognition motif for many integrins, particularly αvβ3, αvβ5, and α5β1, which are often overexpressed on tumor cells and angiogenic blood vessels.

Cyclic peptides containing the RGD sequence, such as c(RGDfC) (cyclo[Arg-Gly-Asp-D-Phe-Cys]), have been extensively investigated as targeting moieties to deliver therapeutic payloads or as standalone agents to block integrin signaling. The cyclization of these peptides enhances their metabolic stability and conformational rigidity, leading to higher binding affinity and selectivity for their target integrins compared to their linear counterparts.

To ascertain that the observed anti-cancer effects of RGD-based compounds are genuinely due to their specific interaction with integrins, a non-binding or weakly binding control peptide is essential. This is the primary role of c(RADfC).

c(RADfC): A Tool for Validating Specificity

The peptide c(RADfC) is structurally analogous to c(RGDfC), with a single amino acid substitution: the glycine (G) in the RGD motif is replaced by an alanine (A). This seemingly minor alteration has profound consequences for its biological activity. The glycine residue in the RGD sequence is crucial for allowing the peptide to adopt the correct conformation to fit into the integrin binding pocket. The introduction of the methyl side chain of alanine creates steric hindrance, which significantly impairs the peptide's ability to bind to the RGD-binding pocket of integrins.

Consequently, c(RADfC) is unable to effectively compete with ECM proteins for integrin binding and fails to elicit the downstream signaling events that are triggered by RGD-integrin engagement. This makes it an ideal negative control to differentiate specific, integrin-mediated effects from non-specific or off-target phenomena in experimental settings.

Quantitative Comparison of Integrin Binding Affinity

The disparity in binding affinity between c(RGDfC) and c(RADfC) is quantifiable through competitive binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand, is a standard metric for this comparison.

| Peptide | Target Integrin | IC50 (nM) | Reference |

| c(RGDfV) | αvβ3 | 1.5 | |

| c(RADfV) | αvβ3 | > 10,000 | |

| c(RGDfK) | αvβ3 | 2.3 | [1] |

| c(RADfK) | αvβ3 | > 1,000 | |

| c(RGDfC) | αvβ3 | ~5-20 | [1] |

| c(RADfC) | αvβ3 | > 10,000 | |

| c(RGDfV) | αvβ5 | 280 | |

| c(RADfV) | αvβ5 | > 10,000 | |

| c(RGDfV) | α5β1 | 120 | |

| c(RADfV) | α5β1 | > 10,000 |

Note: Data for c(RGDfC) and c(RADfC) are often presented in the context of their closely related analogs like c(RGDfV) and c(RGDfK). The substitution of Valine (V) or Lysine (K) for Cysteine (C) at the C-terminus generally has a modest impact on binding affinity compared to the critical G to A substitution in the RAD motif.

Experimental Protocols

The following are detailed methodologies for key experiments where c(RADfC) is used as a negative control.

Solid-Phase Peptide Synthesis (SPPS) of c(RADfC)

Objective: To synthesize the cyclic peptide cyclo[Arg(Pbf)-Ala-Asp(OtBu)-D-Phe-Cys(Trt)].

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-D-Phe-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Ala-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diisopropylethylamine (DIPEA)

-

Thallium (III) trifluoroacetate (Tl(TFA)3)

Procedure:

-

Resin Swelling: Swell Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, and Fmoc-Arg(Pbf)-OH sequentially.

-

Cleavage of Linear Peptide: After the final Fmoc deprotection, cleave the linear peptide from the resin using a mixture of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude linear peptide.

-

Cyclization:

-

Dissolve the linear peptide in DMF at a low concentration (0.1 mM).

-

Add DIPEA to adjust the pH to 8-9.

-

Add a cyclization agent such as DPPA (diphenylphosphoryl azide) or HATU and allow the reaction to proceed for 24 hours.

-

-

Deprotection of Side Chains: Treat the cyclized peptide with a cleavage cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5) to remove the side-chain protecting groups.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final c(RADfC) product by mass spectrometry and analytical HPLC.

Cell Adhesion Assay

Objective: To compare the ability of c(RGDfC) and c(RADfC) to inhibit cancer cell adhesion to an ECM protein-coated surface.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or a cancer cell line overexpressing αvβ3 integrin (e.g., U87MG glioblastoma cells).

-

Fibronectin or vitronectin.

-

96-well cell culture plates.

-

c(RGDfC) and c(RADfC) peptides.

-

Bovine serum albumin (BSA).

-

Calcein-AM fluorescent dye.

-

Phosphate-buffered saline (PBS).

-

Cell culture medium.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Labeling: Harvest cells and resuspend them in serum-free medium. Label the cells with Calcein-AM for 30 minutes at 37°C.

-

Peptide Incubation: Wash the cells to remove excess dye and resuspend in serum-free medium containing 1% BSA. Incubate the cells with varying concentrations of c(RGDfC) or c(RADfC) for 30 minutes at 37°C.

-

Cell Seeding: Add 1 x 10^5 cells per well to the fibronectin-coated plate and incubate for 1 hour at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Express the results as a percentage of adhesion relative to the control (no peptide) and calculate the IC50 value for inhibition of cell adhesion.

Signaling Pathways and Experimental Workflows

The interaction of c(RGDfC) with integrins initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. In contrast, c(RADfC) fails to trigger these pathways due to its inability to bind to the receptor.

Integrin Signaling Pathway Initiated by c(RGDfC)

Caption: c(RGDfC)-Integrin Signaling Cascade.

Ineffectiveness of c(RADfC) in Triggering Integrin Signaling

Caption: Lack of c(RADfC)-mediated signaling.

Experimental Workflow for In Vivo Tumor Model Studies

Caption: In vivo efficacy study workflow.

Conclusion

The cyclic peptide c(RADfC) is an indispensable tool in the development of integrin-targeting cancer therapeutics. Its inability to bind to RGD-dependent integrins provides a robust negative control, allowing researchers to unequivocally attribute the therapeutic effects of RGD-mimetic compounds to their specific on-target activity. The rigorous use of c(RADfC) in preclinical studies is crucial for the validation of novel anti-cancer agents and for advancing our understanding of the role of integrin signaling in oncology. This technical guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of c(RADfC) in cancer research and drug development.

References

Pharmacokinetic Profile of Cyclic RGD Peptides

An In-depth Guide to the Pharmacokinetics of Cyclic RGD Peptides

This technical guide provides a comprehensive overview of the pharmacokinetics of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides, with a focus on c(RGDfK) and its derivatives. These peptides are of significant interest to researchers, scientists, and drug development professionals for their ability to target αvβ3 integrin, a key player in angiogenesis and tumor progression. This document summarizes key pharmacokinetic data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Cyclic RGD peptides, such as c(RGDfK), are potent and selective inhibitors of αvβ3 integrin. The pharmacokinetic properties of these peptides are crucial for their development as therapeutic and diagnostic agents.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic and binding affinity data for c(RGDfK) and its conjugates from various studies.

| Parameter | Value | Compound | Species | Notes |

| IC50 for αvβ3 Integrin | 0.94 nM | Cyclo(-RGDfK) | In vitro | Demonstrates high binding affinity to the target integrin.[1][2] |

| Binding Affinity (KD) | 41.70 nM | Cyclo(-RGDfK) | In vitro | Determined for purified integrins.[3][4] |

| Half-life (t1/2) | 24.10 hours | cRGD-modified liposomes | Rat | This long half-life is attributed to the liposomal formulation.[5] |

| Bioavailability (Oral) | 0.58 ± 0.11% | Cyclic RGD hexapeptide | Rat | Demonstrates the typically low oral bioavailability of unmodified peptides.[6] |

| Bioavailability (Oral, Prodrug) | 43.8 ± 14.9% | Lipophilic prodrug of cyclic RGD hexapeptide | Rat | A significant increase achieved through a charge masking approach.[6] |

| Tumor Uptake | ~5 %ID/g | 90Y-DOTA-E-[c(RGDfK)]2 | Mice | Optimal tumor uptake at a peptide dose of 1.0 µg in an ovarian carcinoma xenograft model. |

| Liver Uptake | 0.99 ± 0.08 %ID/g (30 min) | 64Cu-DOTA-RGD (pegylated) | Mice | Pegylation significantly reduced liver uptake compared to the non-pegylated version.[7] |

| Kidney Accumulation | 3.51 ± 0.24 %ID/g (30 min) | 64Cu-DOTA-RGD (pegylated) | Mice | Higher initial renal accumulation with more rapid clearance for the pegylated form.[7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments cited in the literature.

In Vitro Integrin Binding Assay

This protocol is used to determine the binding affinity of cRGD peptides to integrins.

-

Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein recognized by the target integrin (e.g., vitronectin for αvβ3) and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition Assay: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is added to the wells along with varying concentrations of the competitor cRGD peptide.

-

Incubation: The plates are incubated for a set period to allow for competitive binding.

-

Detection: After washing, a detection reagent (e.g., streptavidin-peroxidase) is added, followed by a substrate to produce a colorimetric signal.

-

Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the competitor that inhibits 50% of labeled ligand binding) is calculated.

Animal Biodistribution Studies

This protocol outlines the in vivo evaluation of the distribution of radiolabeled cRGD peptides.

-

Animal Model: Tumor-bearing mice are typically used, with tumors induced by subcutaneous injection of cancer cells (e.g., U87MG human glioma cells) that overexpress the target integrin.[8]

-

Radiolabeling: The cRGD peptide is conjugated with a chelator (e.g., DOTA) and radiolabeled with a radionuclide (e.g., 64Cu, 111In, 99mTc).[7][8][9]

-

Administration: The radiolabeled peptide is administered to the mice, typically via intravenous injection.[10]

-

Imaging and Sample Collection: At various time points post-injection, the animals are imaged using techniques like PET or SPECT. Subsequently, the animals are euthanized, and major organs and the tumor are excised.[8][10]

-

Radioactivity Measurement: The radioactivity in the collected tissues is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[8]

Visualizations

The following diagrams illustrate key concepts related to the action and analysis of c(RGDfK).

Conclusion

The pharmacokinetic profile of c(RGDfK) and its analogs is characterized by high binding affinity to αvβ3 integrin but generally poor oral bioavailability, necessitating parenteral administration or the use of advanced drug delivery strategies such as liposomal formulations or prodrug approaches. Biodistribution studies consistently demonstrate tumor uptake in preclinical models, highlighting their potential for targeted cancer therapy and imaging. Further research is focused on optimizing the pharmacokinetic properties of these peptides to enhance their clinical utility.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]